molecular formula C14H13NO4 B5723311 4-(5-ETHYLFURAN-2-AMIDO)BENZOIC ACID

4-(5-ETHYLFURAN-2-AMIDO)BENZOIC ACID

Cat. No.: B5723311
M. Wt: 259.26 g/mol
InChI Key: NAIDGFMJDNVOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethylfuran-2-amido)benzoic acid is an organic compound with the molecular formula C14H13NO4 This compound is characterized by the presence of a furan ring substituted with an ethyl group and an amido group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethylfuran-2-amido)benzoic acid typically involves the condensation of 5-ethylfuran-2-carboxylic acid with 4-aminobenzoic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylfuran-2-amido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Ethylfuran-2-amido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-ethylfuran-2-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylfuran-2-amido)benzoic acid
  • 4-(5-Propylfuran-2-amido)benzoic acid
  • 4-(5-Butylfuran-2-amido)benzoic acid

Uniqueness

4-(5-Ethylfuran-2-amido)benzoic acid is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl-substituted compound may exhibit different physicochemical properties and interactions with molecular targets.

Properties

IUPAC Name

4-[(5-ethylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-11-7-8-12(19-11)13(16)15-10-5-3-9(4-6-10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIDGFMJDNVOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.